molecular formula C13H21ClN2O5S B6665650 Methyl 5-[[2-(aminomethyl)cyclohexyl]sulfamoyl]furan-3-carboxylate;hydrochloride

Methyl 5-[[2-(aminomethyl)cyclohexyl]sulfamoyl]furan-3-carboxylate;hydrochloride

Cat. No.: B6665650
M. Wt: 352.83 g/mol
InChI Key: LQQLUDFXBLUXID-UHFFFAOYSA-N
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Description

Methyl 5-[[2-(aminomethyl)cyclohexyl]sulfamoyl]furan-3-carboxylate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a cyclohexyl group, and a sulfamoyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[[2-(aminomethyl)cyclohexyl]sulfamoyl]furan-3-carboxylate;hydrochloride typically involves multiple steps, including the formation of the furan ring, the introduction of the cyclohexyl group, and the addition of the sulfamoyl group. Common reagents used in these reactions include cyclohexylamine, methyl furan-3-carboxylate, and sulfamoyl chloride. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[[2-(aminomethyl)cyclohexyl]sulfamoyl]furan-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furan derivatives.

Scientific Research Applications

Methyl 5-[[2-(aminomethyl)cyclohexyl]sulfamoyl]furan-3-carboxylate;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-[[2-(aminomethyl)cyclohexyl]sulfamoyl]furan-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and cyclohexyl-containing molecules. Examples include:

  • Methyl 5-[[2-(aminomethyl)cyclohexyl]sulfamoyl]furan-2-carboxylate
  • Methyl 5-[[2-(aminomethyl)cyclohexyl]sulfamoyl]benzene-3-carboxylate

Uniqueness

Methyl 5-[[2-(aminomethyl)cyclohexyl]sulfamoyl]furan-3-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 5-[[2-(aminomethyl)cyclohexyl]sulfamoyl]furan-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S.ClH/c1-19-13(16)10-6-12(20-8-10)21(17,18)15-11-5-3-2-4-9(11)7-14;/h6,8-9,11,15H,2-5,7,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQLUDFXBLUXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)S(=O)(=O)NC2CCCCC2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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